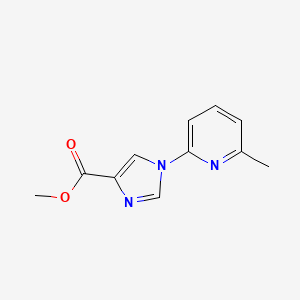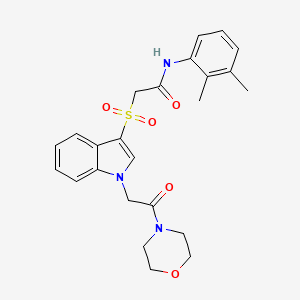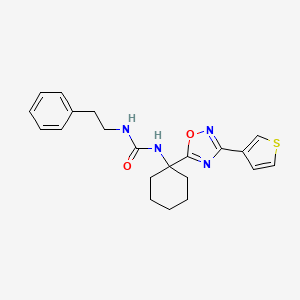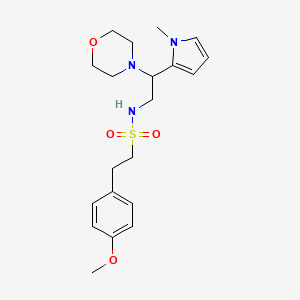![molecular formula C19H13N3O3 B2896028 5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-23-2](/img/structure/B2896028.png)
5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of imidazo[4,5-b]pyridine, which is a type of organic compound known as a heterocycle . It also contains a carboxylic acid group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the imidazo[4,5-b]pyridine core, with additional phenyl and carboxylic acid groups attached. The exact structure would depend on the positions of these groups on the core .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties would depend on the exact structure of the compound .Applications De Recherche Scientifique
Pharmacophore Design and Kinase Inhibition
The chemical compound under discussion shares structural similarities with synthetic compounds known for their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is crucial for the release of proinflammatory cytokines. The literature emphasizes the design, synthesis, and activity studies of such compounds, highlighting the importance of crystal structures of p38 in complex with small organic ligands for the development of selective inhibitors. These inhibitors demonstrate the ability to bind to the adenosine 5'-triphosphate (ATP) pocket, replacing ATP and achieving high binding selectivity and potency through specific structural features, such as the preservation of the 4-fluorophenyl ring occupation in pocket I. This pharmacophore design approach underscores the compound's relevance in the scientific research aimed at developing treatments for inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs), which structurally resemble the discussed compound, possess significant biological properties, including antioxidant activities. Studies focusing on the structure-activity relationships (SARs) of HCAs have led to the development of more potent antioxidant molecules. These investigations reveal the critical role of structural modifications, such as the presence of an unsaturated bond on the side chain and alterations in the aromatic ring, in enhancing antioxidant activity. Such research is pivotal for optimizing the structure of molecular leads in medicinal chemistry, potentially making the discussed compound a candidate for managing oxidative stress-related diseases (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).
Synthesis and Analysis in Biological Matrices
The chemical structure of interest is closely related to 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a compound known for its carcinogenic properties in rodents. Research on PhIP has led to the development of assays for analyzing its presence and metabolites in various biological matrices, foodstuffs, and beverages. The analytical techniques employed, such as liquid and gas chromatography coupled with mass spectrometry, highlight the compound's relevance in studies concerning its biological effects and exposure levels. This body of work contributes to the understanding of the carcinogenic potential of similar compounds and their metabolites, underscoring the importance of analytical methods in assessing health risks (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-(2-hydroxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-15-9-5-4-8-12(15)14-10-13(19(24)25)16-18(20-14)22-17(21-16)11-6-2-1-3-7-11/h1-10,23H,(H,24,25)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOONSRHDQFVFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=CC=CC=C4O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2895945.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2895951.png)
![(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2895952.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2895954.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2895957.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)acetic acid](/img/structure/B2895959.png)

![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2895961.png)

